molecular formula C8H11BO3 B8226575 (2-Hydroxy-4,6-dimethylphenyl)boronic acid

(2-Hydroxy-4,6-dimethylphenyl)boronic acid

Cat. No.: B8226575
M. Wt: 165.98 g/mol
InChI Key: NZIVYRXRKCAQAE-UHFFFAOYSA-N
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Description

(2-Hydroxy-4,6-dimethylphenyl)boronic acid is an organic compound with the chemical formula C8H11BO3. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with hydroxyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-4,6-dimethylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the one-pot Grignard reaction, where 2,6-dimethylbromobenzene is reacted with tri-n-butylborate in the presence of magnesium turnings in tetrahydrofuran (THF) solvent. The reaction mixture is then acidified and hydrolyzed to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reagent ratios to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-4,6-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: For substitution reactions involving the hydroxyl group.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(2-Hydroxy-4,6-dimethylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxy-4,6-dimethylphenyl)boronic acid involves its interaction with molecular targets such as enzymes. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxy-4,6-dimethylphenyl)boronic acid is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable reagent in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

(2-hydroxy-4,6-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,10-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIVYRXRKCAQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1O)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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